molecular formula C7H12O B7820677 Hept-3-en-2-one

Hept-3-en-2-one

Cat. No. B7820677
M. Wt: 112.17 g/mol
InChI Key: JHHZQADGLDKIPM-UHFFFAOYSA-N
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Description

Hept-3-en-2-one is a natural product found in Mentha spicata with data available.

Scientific Research Applications

1. Enzymatic Kinetic Resolution in Industry

Hept-3-en-2-one, specifically in the form of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), is utilized in enzymatic kinetic resolution processes. γ-Lactamases catalyze this resolution, producing optically pure enantiomers and hydrolytic products. These products are key intermediates in developing carbocyclic nucleoside medicines, including FDA-approved drugs like peramivir and abacavir. This application is crucial in the healthcare industry, leading to significant advancements in enzymatic strategies using γ-lactamases (Zhu & Zheng, 2018).

2. Synthesis of N-Substituted γ-Lactams

A practical and efficient enzymatic process has been developed for the enantioselective resolution of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one, using commercially available hydrolytic enzymes. This process is significant for preparing enantiomerically pure N-substituted γ-lactams, demonstrating the compound's versatility in synthesis applications (Mahmoudian et al., 1999).

3. Anti-HIV Properties

Hept-3-en-2-one derivatives, particularly 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT), exhibit potent and selective inhibition of HIV-1 replication in vitro. These derivatives show effectiveness in various cell cultures and demonstrate a distinct mechanism of action in inhibiting HIV-1 reverse transcriptase, distinguishing them from other retroviral inhibitors (Baba et al., 1989).

4. Quantum Structure-Activity Relationship (QSAR) in Anti-HIV Agents

QSAR studies of HEPT derivatives, including 1-[(2hydroxyethoxy) methyl]-6-(phenylthio)thyio)thymine, correlate their biological activity with independent descriptors. This research is instrumental in understanding drug-receptor interactions and the structural requirements for effective anti-HIV agents (Edache et al., 2016).

5. Anti-Bacterial Agents and β-Lactamase Inhibitors

A series of 6-azabicyclo[3.2.0]hept-2-ene compounds have been synthesized and tested for their antimicrobial potency and β-lactamase inhibition activity. Some of these compounds demonstrate efficacy as β-lactamase inhibitors, highlighting their potential in anti-bacterial applications (Singh & Cooper, 1994).

properties

IUPAC Name

hept-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZQADGLDKIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061510
Record name 3-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-3-en-2-one

CAS RN

1119-44-4
Record name 3-Hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
895
Citations
RL Edwards, DJ Maitland, IJ Scowen… - Journal of the …, 2001 - pubs.rsc.org
… higher yields of cytochalasin E, and one strain from pear in the Tomar region of central Portugal gave a substantial yield of a new phytotoxic 7-oxabicyclo[4.1.0]hept-3-en-2-one 7 which …
Number of citations: 26 pubs.rsc.org
RA Progar, CJ Fettig, AS Munson… - Journal of Economic …, 2021 - academic.oup.com
Whitebark pine, Pinus albicaulis Engelm., is a subalpine tree endemic to western North America. This species provides multiple ecosystem services and is suffering widespread …
Number of citations: 3 academic.oup.com
M Le Liepvre, J Ollivier, DJ Aitken - Tetrahedron: Asymmetry, 2010 - Elsevier
… , potential difficulties with regards to this apparently simple approach arise from the possibility of a photochemically induced skeletal rearrangement of the bicyclo[3.1.0]hept-3-en-2-one …
Number of citations: 8 www.sciencedirect.com
OL Chapman, JC Clardy, TL McDowell… - Journal of the …, 1973 - ACS Publications
with acrylonitrile to give 1. Thus, the formation of 1 the mechanism suggested or with acrylonitrile to give 1. also inhibited b Page 1 5086 decomposition of benzenediazonium chloride react …
Number of citations: 18 pubs.acs.org
M Kato, M Watanabe, BZ Awen - The Journal of Organic …, 1993 - ACS Publications
… [3.1.1]hept-3-en-2-one (7) was prepared from (-t-)-nopinone (1) in six steps and70% overall yield via (lfi,5fi)-6,6-dimethyl-3-(phenylthio)bicyclo[3.1.1]hept-3-en-2-one (2). Alkylation …
Number of citations: 19 pubs.acs.org
RL Cargill, AB Sears, J Boehm… - Journal of the American …, 1973 - ACS Publications
… exo-6,7-bisdeuteriobicyclo[3.2.0]hept-3-en-2-one (lb). Analysis of the resulting ketone by … of 3,4-dimethylbicyclo[3.2.0]hept-3-en-2-one (43), the lower lying triplet of which is …
Number of citations: 23 pubs.acs.org
LS Besford, RC Cookson, J Cooper - Journal of the Chemical Society …, 1967 - pubs.rsc.org
… hept-3-en-2-one (Xa). Ultraviolet irradiation of this rearranged ketone gives rise to 1.2,3.4-tetrachloro-5-exo-phenylbicyclo[2,2,1] hept-2-en-7-one (XIVa), the genuine endo-isomer of …
Number of citations: 9 pubs.rsc.org
OV Ardashov, DV Korchagina, IY Bagryanskaya… - Molbank, 2022 - mdpi.com
A simple and convenient procedure for the γ, β-dimerization of verbenone was developed. The dimer was obtained during aging with KOH without a solvent. The process proceeds as …
Number of citations: 1 www.mdpi.com
M Kato, M Watanabe, BZ Awen, B Vogler - Tetrahedron letters, 1991 - Elsevier
Alkylation of (1 R ,5 S )-4-ethyl-6,6-dimethyl-3-(phenylsulfonyl)-bicyclo[3.1.1]hept-3-en-2-one (3) with allyl bromide proceeded at the γ position to the conjugated enone system in regio- …
Number of citations: 4 www.sciencedirect.com
M Watanabe, BZ Awen, M Kato - The Journal of Organic …, 1993 - ACS Publications
… (lR^R,5R)-2-(3-Butenyl)-6,6-dimethylbicyclo[3.1.1]hept3- en-2-ol (9e) and (lS,5S)-4-(3-B utenyl )-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one (6e). A suspension of 7 (408 mg, 3.0 mmol) …
Number of citations: 34 pubs.acs.org

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